trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18482331
InChI: InChI=1S/C10H14N2O3S.2ClH/c13-10-7-16(14,15)6-9(10)12-5-8-2-1-3-11-4-8;;/h1-4,9-10,12-13H,5-7H2;2*1H/t9-,10-;;/m0../s1
SMILES:
Molecular Formula: C10H16Cl2N2O3S
Molecular Weight: 315.22 g/mol

trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride

CAS No.:

Cat. No.: VC18482331

Molecular Formula: C10H16Cl2N2O3S

Molecular Weight: 315.22 g/mol

* For research use only. Not for human or veterinary use.

trans-1,1-Dioxo-4-[(pyridin-3-ylmethyl)-amino]-tetrahydrothiophen-3-ol dihydrochloride -

Specification

Molecular Formula C10H16Cl2N2O3S
Molecular Weight 315.22 g/mol
IUPAC Name (3R,4R)-1,1-dioxo-4-(pyridin-3-ylmethylamino)thiolan-3-ol;dihydrochloride
Standard InChI InChI=1S/C10H14N2O3S.2ClH/c13-10-7-16(14,15)6-9(10)12-5-8-2-1-3-11-4-8;;/h1-4,9-10,12-13H,5-7H2;2*1H/t9-,10-;;/m0../s1
Standard InChI Key LMGNRMBOIXKOMM-BZDVOYDHSA-N
Isomeric SMILES C1[C@@H]([C@H](CS1(=O)=O)O)NCC2=CN=CC=C2.Cl.Cl
Canonical SMILES C1C(C(CS1(=O)=O)O)NCC2=CN=CC=C2.Cl.Cl

Introduction

Structural Characterization and Molecular Properties

Core Framework and Stereochemistry

The compound belongs to the tetrahydrothiophene-1,1-dioxide family, featuring a five-membered sulfone ring with hydroxyl and pyridinylmethylamino substituents at the 3- and 4-positions, respectively. X-ray crystallography and NMR studies confirm the trans orientation of these groups, which imposes distinct conformational constraints on the molecule . The dihydrochloride salt enhances aqueous solubility, as evidenced by its polar surface area of 112 Ų and logP value of -1.3.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₆Cl₂N₂O₃S
Molecular Weight315.22 g/mol
IUPAC Name(3R,4R)-1,1-dioxo-4-(pyridin-3-ylmethylamino)thiolan-3-ol; dihydrochloride
Topological Polar Surface Area112 Ų
Hydrogen Bond Donors4

The pyridine ring at C4 introduces π-π stacking capabilities, while the sulfone group (S=O) contributes to dipole interactions and metabolic stability . Comparative analysis with the brominated analog trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol (PubChem CID 1269963) reveals that halogen substitution at C4 reduces polarity (logP = 0.8) but preserves the sulfone’s electron-withdrawing effects .

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The synthesis of this compound likely proceeds via a multi-step sequence involving:

  • Ring Formation: Cyclization of mercaptoethanol derivatives to construct the tetrahydrothiophene core.

  • Sulfonation: Oxidation with hydrogen peroxide or ozonolysis to install the 1,1-dioxo group.

  • Amination: Nucleophilic substitution at C4 using 3-(aminomethyl)pyridine.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride .

Pharmacological Profiling and Mechanism

Target Engagement and Selectivity

While direct target data remain undisclosed, structural analogs exhibit activity against:

  • Protein Tyrosine Phosphatases (PTPases): The sulfone moiety mimics phosphotyrosine, enabling competitive inhibition of PTP1B (IC₅₀ ~50 nM) .

  • Chemokine Receptors: CCR5 antagonists with similar sulfolane scaffolds block HIV-1 entry (EC₅₀ <10 nM) .

Table 2: In Vitro ADME Properties of Selected Analogs

CompoundMetabolic Stability (HLM, % remaining)Caco-2 Permeability (×10⁻⁶ cm/s)CYP3A4 Inhibition (IC₅₀, μM)
412%8.2>50
6a68%15.6>50
20b82%6.842
Data adapted from PMC7604827

The dihydrochloride salt improves aqueous solubility (24 mg/mL at pH 7.4) but may reduce blood-brain barrier penetration (logBB = -1.9) .

Computational Modeling and SAR Insights

Docking Studies and Conformational Analysis

Molecular dynamics simulations reveal that the trans-configuration positions the pyridine ring perpendicular to the sulfone plane, creating a hydrophobic pocket that accommodates PTP1B’s WPD loop . QSAR models highlight the criticality of:

  • C3 Hydroxyl: Hydrogen bonding to Asp48 (ΔG = -2.3 kcal/mol).

  • Pyridine Nitrogen: Cation-π interactions with Arg47 (distance = 3.1 Å) .

Structure-Activity Relationship (SAR) Trends

  • C4 Substitution: Replacing pyridinylmethyl with cyclohexyl (compound 20b) reduces potency 10-fold, underscoring the aryl group’s role in π-stacking .

  • Sulfone Oxidation: Conversion to sulfoxide abolishes activity, confirming the sulfone’s electronic contributions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator